![molecular formula C13H12N4OS B2973782 1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide CAS No. 1172763-70-0](/img/structure/B2973782.png)
1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure, known for their diverse biological activities
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely due to the interaction of the thiazole ring with various biological targets.
Biochemical Pathways
Thiazole derivatives have been found to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s bioavailability may be influenced by these properties.
Result of Action
Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound may have a wide range of molecular and cellular impacts.
Action Environment
The solubility properties of thiazole derivatives suggest that their action may be influenced by the chemical environment .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have shown inhibitory activity against COX-1, an enzyme involved in inflammation and pain .
Cellular Effects
Thiazole derivatives have been reported to have diverse effects on cellular processes . For example, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .
Molecular Mechanism
It is known that thiazole derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been synthesized and evaluated for their anti-inflammatory activity .
Dosage Effects in Animal Models
The effects of 1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide at different dosages in animal models have not been reported. Thiazole derivatives have been evaluated for their anti-inflammatory activity in vitro .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Thiazole derivatives are known to have diverse biological activities, suggesting that they may interact with various transporters or binding proteins .
Subcellular Localization
Thiazole derivatives are known to have diverse biological activities, suggesting that they may be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of 2-methylbenzo[d]thiazole: This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid in the presence of a base.
Substitution Reaction: The 2-methylbenzo[d]thiazole undergoes a substitution reaction with methyl hydrazine to form the pyrazole ring.
Carboxamide Formation: The final step involves the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis systems can enhance production efficiency.
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Substitution reactions at various positions on the thiazole ring can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Thiazolidine Derivatives: Resulting from reduction reactions.
Functionalized Thiazoles: Resulting from substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Research has explored its use as a therapeutic agent for various diseases, such as neurodegenerative disorders and cancer.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-Methylbenzothiazole: A closely related compound with similar biological activities.
N-(benzo[d]thiazol-2-yl)-2-phenylamino benzamides: Another class of thiazole derivatives with potential anti-inflammatory properties.
Uniqueness: 1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide stands out due to its specific structural features and the resulting biological activities. Its unique combination of functional groups allows for diverse chemical reactions and applications, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
1-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-8-14-11-7-9(3-4-12(11)19-8)15-13(18)10-5-6-17(2)16-10/h3-7H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCOZFYYJWYIJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=NN(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(Dimethylamino)-2-(3-fluorophenyl)ethyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2973699.png)
![7-ethyl-8-methyl-N-(4-morpholinophenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2973700.png)
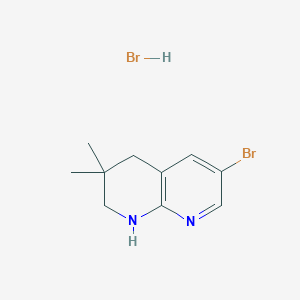
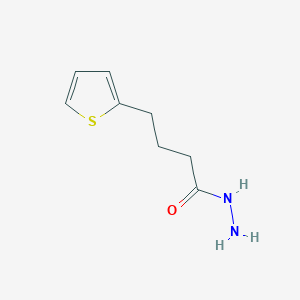
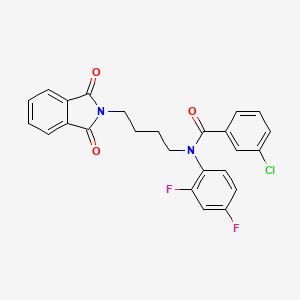
![(3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B2973705.png)
![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2973707.png)

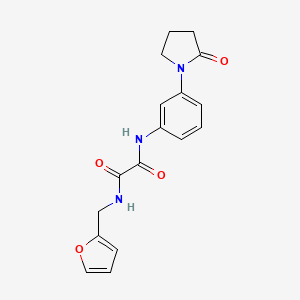
![7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2973714.png)
![N-(3,4-dichlorophenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2973716.png)
![1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2973717.png)
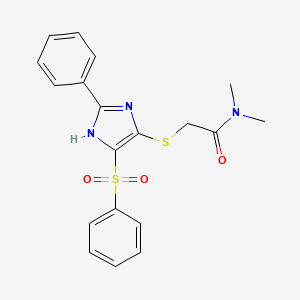
![2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylacetamide](/img/structure/B2973721.png)
